

Optimizing ferroniobium particle size for efficient dissolution in molten steel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferroniobium

Cat. No.: B13753430

[Get Quote](#)

Technical Support Center: Optimizing Ferroniobium Dissolution

This technical support center provides comprehensive guidance for researchers, metallurgists, and steelmaking professionals on optimizing the particle size of **ferroniobium** (FeNb) for efficient dissolution in molten steel. Below you will find frequently asked questions, troubleshooting guides, data tables, and standard experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended particle size for **ferroniobium** in steelmaking?

A typical particle size distribution that yields optimal results is between 5 and 50 mm.[1][2] However, the ideal size can vary depending on the specific steelmaking process, addition method, and the temperature and agitation of the molten steel.[1][3]

Q2: Why is particle size so critical for FeNb dissolution?

Particle size directly impacts the surface-area-to-volume ratio, which governs the rate of dissolution.[3]

- **Fine Particles (< 5 mm):** While they dissolve quickly due to a large surface area, they are at high risk of being lost to dust collection systems or becoming entrapped in the slag layer

before they can dissolve in the steel.[1][2][4]

- Coarse Particles (> 50 mm): Very large lumps may sink to the bottom of the ladle and fail to dissolve completely within the allotted process time, leading to poor niobium recovery.[2][4]

Q3: What happens physically when a FeNb particle is added to molten steel?

The dissolution of FeNb is a multi-stage process:

- Shell Formation: Upon entering the hot molten steel (typically 1600-1650°C), the cooler FeNb particle chills the surrounding liquid steel, causing a solid shell of steel to freeze around it.[2][3][4]
- Shell Remelting: The FeNb particle heats up, and the solidified steel shell begins to remelt. This stage typically lasts for a few tens of seconds.[2][3]
- Dissolution: Once the shell is gone, the FeNb particle comes into direct contact with the molten steel and dissolves through a combined mechanism of melting and solid-liquid diffusion.[1][5]

Q4: Besides particle size, what are the key factors affecting FeNb dissolution?

Several factors are crucial for achieving high niobium recovery (>95%):

- Steel Temperature: Higher temperatures increase the dissolution rate significantly.[1][2][4]
- Melt Agitation: Stirring, typically with argon gas bubbling, accelerates dissolution by improving mass transfer and preventing particles from settling.[1][3]
- Deoxidation State: FeNb must be added to a fully "killed" or deoxidized steel bath. Adding it before deoxidizers like aluminum or silicon will result in the oxidation of niobium, forming stable oxides and leading to yield loss.[1][2]
- Slag Interaction: Contact with the slag layer can lead to niobium loss through oxidation. Additions should be made through a slag-free opening or "eye".[1]

Troubleshooting Guide

This guide addresses specific issues encountered during the addition of **ferroniobium**.

Problem: My niobium (Nb) recovery is low and inconsistent (well below 95%).

This is a common issue that can be traced to several factors related to particle size, addition practice, and melt conditions. Use the following Q&A to diagnose the problem.

Q: Are you using very fine FeNb particles (< 5 mm)?

- Answer: Yes.
- Possible Cause: Fine particles can be lost to the fume extraction system or get trapped in the slag.[1][4]
- Solution:
 - Switch to a larger particle size within the 5-50 mm range.[1][2]
 - If using fines is necessary, add them via a method that protects them from the slag and dust collection, such as in cans or through cored wire injection.[1][2][3]

Q: Are you using very large FeNb lumps?

- Answer: Yes.
- Possible Cause: The lumps may be sinking to the bottom of the ladle and not dissolving completely in the available time.[2][4]
- Solution: Reduce the maximum particle size to ensure it can fully dissolve. The required time is a function of diameter, temperature, and agitation.[6]

Q: When in the process are you adding the FeNb?

- Answer: At the very beginning of the tap, before other additions.
- Possible Cause: The steel is not yet deoxidized, causing the niobium to react with oxygen and be lost.[1]

- Solution: Always add FeNb after the primary deoxidizers (e.g., aluminum, silicon) have been added and the steel is killed. A good practice is to add FeNb when the ladle is 30-60% full during tapping.[1]

Q: How is the agitation in the ladle?

- Answer: There is no stirring, or the stirring is extremely vigorous.
- Possible Cause (No Stirring): Lack of agitation leads to slow, inefficient dissolution and allows FeNb particles to settle.[1][3]
- Possible Cause (Vigorous Stirring): Excessive turbulence can push smaller particles up into the slag layer, where the niobium will be oxidized and lost.[2]
- Solution: Induce moderate stirring with argon bubbling for 10-15 minutes after the addition to promote mixing without creating excessive turbulence.[1] Ensure the addition is made with enough velocity to penetrate below the surface.[1]

Q: What is your steel bath temperature?

- Answer: It is on the lower end of the acceptable range.
- Possible Cause: Dissolution is a thermally activated process, and lower temperatures will slow it down considerably.[1][4]
- Solution: Ensure the molten steel temperature is in the optimal range (1600-1650°C) before and during the FeNb addition.[4]

Data Summary Tables

Table 1: Recommended FeNb Particle Size for Different Applications

Application / Method	Recommended Particle Size	Rationale & Considerations
General Steelmaking (Ladle)	5 - 50 mm	Balances dissolution rate against the risk of loss to slag or dust extraction.[1][2]
Foundry (Tapping Addition)	1 - 3 mm	A short time window for dissolution necessitates finer particles.[3]
Cored Wire Injection	Fines / Powder (< 2 mm)	The wire protects fines from oxidation and slag, ensuring high recovery. An effective but higher-cost method.[3][7]
RH Degasser	Larger sizes acceptable	The high stirring intensity in an RH vessel allows for the efficient dissolution of larger particles compared to standard ladle additions.[3]

Table 2: Influence of Key Parameters on FeNb Dissolution Efficiency

Parameter	Effect of Increase	Optimal Condition	Risk of Non-Optimal Condition
Particle Size	Decreases dissolution rate	5 - 50 mm (application dependent)	Too Small: Loss to slag/dust. Too Large: Incomplete dissolution.[1][2][4]
Steel Temperature	Increases dissolution rate	1600 - 1650 °C	Low temperature leads to slow or incomplete dissolution.[4]
Agitation (Stirring)	Increases dissolution rate	Moderate & controlled (e.g., 10-15 min Ar bubbling)	None: Settling of particles. Excessive: Slag entrapment.[1][2]
Deoxidation	N/A	Fully killed steel (add FeNb after Al/Si)	Addition to un-killed steel causes Nb loss via oxidation.[1]
Time	Increases total amount dissolved	Sufficient for largest particles to dissolve	Insufficient time leads to poor recovery.[1]

Experimental Protocols

Protocol 1: Determination of FeNb Dissolution Rate (Lab Scale)

This protocol outlines a method for experimentally measuring the dissolution rate of FeNb particles in a controlled laboratory setting.

Objective: To quantify the time required for FeNb particles of a specific size to dissolve completely in a specific steel grade at a set temperature.

Apparatus:

- High-frequency induction furnace.

- Alumina or zirconia crucible.
- Type B or S thermocouples.
- Data logging system for temperature.
- Quartz tubes and suction bulbs for sampling.
- Analytical equipment for Nb determination (e.g., ICP-AES).

Methodology:

- **Sample Preparation:** Prepare a steel sample (e.g., 80g) of the desired composition.^[8] Obtain FeNb particles of a tightly controlled size fraction and mass.
- **Melting:** Place the steel sample in the crucible within the induction furnace and melt under an inert argon atmosphere to prevent oxidation.
- **Temperature Stabilization:** Heat the molten steel to the target experimental temperature (e.g., 1600°C) and allow it to stabilize.
- **FeNb Addition:** Add the pre-weighed FeNb sample into the center of the molten bath. Start a timer immediately.
- **Sampling:** At predetermined time intervals (e.g., 15, 30, 60, 120, 180, 300 seconds), take a sample of the molten steel using a quartz tube and suction. Quench the sample rapidly in water.
- **Chemical Analysis:** Prepare the collected pin samples for chemical analysis. Dissolve each sample in an appropriate acid mixture (e.g., nitric and hydrofluoric acid).^[9]
- **Quantification:** Determine the niobium concentration in each sample using ICP-AES.
- **Data Analysis:** Plot the measured Nb concentration as a function of time. The point at which the Nb concentration becomes constant indicates the total dissolution time.

Protocol 2: Standard Chemical Analysis of FeNb Alloy

This protocol follows the general principles of standard methods like ASTM E367 for verifying the composition of the raw FeNb material.[10]

Objective: To confirm that the FeNb alloy meets compositional specifications for Nb, Ta, Ti, and other elements.

Methodology:

- Sample Digestion: Dissolve a precisely weighed FeNb sample in a mixture of hydrofluoric (HF) and nitric (HNO₃) acids. Heating may be required to ensure complete dissolution.[9][10][11]
- Matrix Removal (Optional but Recommended): For high-precision analysis, use an anion-exchange column to separate niobium and tantalum from iron and other elements.[10]
- Element-Specific Preparation:
 - For Niobium/Tantalum: The eluates containing Nb and Ta are treated with boric acid to complex the fluorides. The elements are then precipitated using cupferron, burned to their oxide forms (Nb₂O₅, Ta₂O₅), and weighed (gravimetric method).[10]
 - For Other Elements: The eluate containing other elements like titanium can be treated with specific reagents (e.g., hydrogen peroxide for Ti) to form a colored complex for analysis via spectrophotometry.[10]
- Instrumental Analysis: Alternatively, after acid digestion, the sample can be diluted and analyzed using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) to determine the concentration of multiple elements simultaneously.[9]

Visual Workflows

```
// Nodes Start [label="Start: Low Nb Recovery (<95%)", fillcolor="#EA4335",  
fontcolor="#FFFFFF", shape=Mdiamond]; CheckSize [label="Check Particle Size",  
fillcolor="#FBBC05", fontcolor="#202124"]; TooFine [label="Size < 5mm (Too Fine)",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; TooLarge [label="Size > 50mm (Too Large)",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; SizeOK [label="Size is 5-50mm",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPractice [label="Review Addition Practice",  
fillcolor="#FFFFFF", fontcolor="#000000"];
```

```
fillcolor="#FBBC05", fontcolor="#202124"]; CheckStirring [label="Review Melt Conditions",  
fillcolor="#FBBC05", fontcolor="#202124"];  
  
// Solutions Sol_Fine [label="Solution:\n- Use Cored Wire/Cans\n- Increase particle size",  
shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Large [label="Solution:\n- Reduce  
max particle size\n- Increase dissolution time/temp", shape=note, fillcolor="#FFFFFF",  
fontcolor="#202124"]; Sol_Practice [label="Solution:\n- Add FeNb AFTER deoxidizers\n- Add  
into slag-free 'eye'\n- Add when ladle is 30-60% full", shape=note, fillcolor="#FFFFFF",  
fontcolor="#202124"]; Sol_Stirring [label="Solution:\n- Ensure moderate Ar stirring (10-15  
min)\n- Avoid excessive turbulence\n- Check temperature (1600-1650°C)", shape=note,  
fillcolor="#FFFFFF", fontcolor="#202124"];  
  
// Connections Start -> CheckSize; CheckSize -> TooFine [label="Yes"]; CheckSize ->  
TooLarge [label="Yes"]; CheckSize -> SizeOK [label="No, size is optimal"];  
  
TooFine -> Sol_Fine; TooLarge -> Sol_Large;  
  
SizeOK -> CheckPractice; CheckPractice -> Sol_Practice [label="Issue Found"]; CheckPractice  
-> CheckStirring [label="Practice is OK"]; CheckStirring -> Sol_Stirring [label="Issue Found"]; }
```

Caption: Troubleshooting workflow for diagnosing low niobium recovery.

```
// Nodes Prep [label="1. Prepare Materials\n(Steel Sample, Sized FeNb)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Melt [label="2. Melt Steel in Furnace\n(Inert Atmosphere)",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilize [label="3. Stabilize at Target Temp.\n(e.g.,  
1600°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add [label="4. Add FeNb & Start Timer",  
fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="5. Take Timed Pin Samples",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="6. Acid Digestion & ICP-AES  
Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plot [label="7. Plot [Nb] vs. Time",  
fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Result: Determine Dissolution Time",  
shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Connections Prep -> Melt; Melt -> Stabilize; Stabilize -> Add; Add -> Sample; Sample ->  
Analyze; Analyze -> Plot; Plot -> Result; }
```

Caption: Experimental workflow for measuring FeNb dissolution rate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. niobium.tech [niobium.tech]
- 2. m.youtube.com [m.youtube.com]
- 3. niobelcon.com [niobelcon.com]
- 4. youtube.com [youtube.com]
- 5. niobium.tech [niobium.tech]
- 6. niobelcon.com [niobelcon.com]
- 7. tecnologiammm.com.br [tecnologiammm.com.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. infinitalab.com [infinitalab.com]
- 11. CN103954574A - Method for testing content of tungsten in ferroniobium - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Optimizing ferroniobium particle size for efficient dissolution in molten steel]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13753430#optimizing-ferroniobium-particle-size-for-efficient-dissolution-in-molten-steel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com